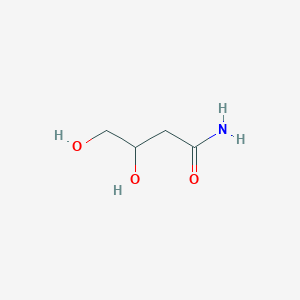

3,4-Dihydroxybutanamide

Vue d'ensemble

Description

3,4-Dihydroxybutanamide is a chemical compound with the molecular formula C4H9NO3 . It has an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da . It is also known by its IUPAC name, Butanamide, 3,4-dihydroxy- .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxybutanamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The SMILES string representation is OC@HCC(N)=O . For a more detailed molecular structure analysis, specific peer-reviewed papers or technical documents related to the molecular structure of 3,4-Dihydroxybutanamide would be required.Physical And Chemical Properties Analysis

3,4-Dihydroxybutanamide is a solid substance . It has an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da . For a more detailed physical and chemical properties analysis, specific peer-reviewed papers or technical documents related to the physical and chemical properties of 3,4-Dihydroxybutanamide would be required.Applications De Recherche Scientifique

Inhibition of GABA Transport Proteins

A series of 2-substituted 4-hydroxybutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins GAT1-4. These compounds, including 3,4-Dihydroxybutanamide, showed varying degrees of inhibition, suggesting potential applications in modulating GABAergic signaling (Kowalczyk et al., 2013).

Production of 3,4-Dihydroxybutyric Acid

Research focusing on the biosynthesis of 3,4-Dihydroxybutyric acid (3,4-DHBA), a related compound, involved engineering Escherichia coli with a biosynthetic pathway. This pathway significantly improved the production of 3,4-DHBA, highlighting the compound's industrial and pharmaceutical applications (Liu et al., 2021).

Structural and Acidity Studies

A study on optically active 4-hydroxy-N-(2-hydroxyethyl)butanamides, including compounds like 3,4-Dihydroxybutanamide, revealed their structural characteristics and acidity in various states. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Duarte-Hernández et al., 2015).

Tissue Engineering Applications

Polyhydroxyalkanoates (PHAs), such as poly 4-hydroxybutyrate (P4HB), which can be derived from 3,4-Dihydroxybutanamide, have been extensively used in tissue engineering. These materials have shown promise in developing medical devices and tissue engineering scaffolds due to their biodegradability and thermoprocessability (Chen & Wu, 2005).

Antimicrobial Activity

Derivatives of 3,4-Dihydroxybutanamide have been explored for their antimicrobial properties. These derivatives have potential applications in developing new antimicrobial agents and understanding the role of such compounds in biological systems (Tlekhusezh et al., 1999).

In Vitro Production from D-Xylose

An in vitro study demonstrated the production of d-3,4-Dihydroxybutyric acid from d-xylose, using a combination of enzymes. This research highlights a potential pathway for producing valuable chemicals from biomass, emphasizing the industrial importance of 3,4-Dihydroxybutanamide derivatives (Zhang et al., 2022).

Spectrophotometric Determination of Copper(II)

3,4-Dihydroxybutanamide derivatives were used in a spectrophotometric method for determining copper(II) concentrations. This application demonstrates the compound's utility in analytical chemistry (Leporati, 1990).

Biosynthesis of Polyhydroxyalkanoate (PHA)

The biosynthesis of PHA, particularly polyhydroxyalkanoate copolymers with 4-hydroxybutyrate units, demonstrates the utility of 3,4-Dihydroxybutanamide in producing biodegradable and biocompatible materials for medical applications (Utsunomia et al., 2020).

Safety And Hazards

Sigma-Aldrich provides 3,4-Dihydroxybutanamide as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . For a more detailed safety and hazards analysis, specific Material Safety Data Sheets (MSDS) or other safety documents related to 3,4-Dihydroxybutanamide would be required.

Propriétés

IUPAC Name |

3,4-dihydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHUQOEJUSLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594181 | |

| Record name | 3,4-Dihydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxybutanamide | |

CAS RN |

126495-84-9 | |

| Record name | 3,4-Dihydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

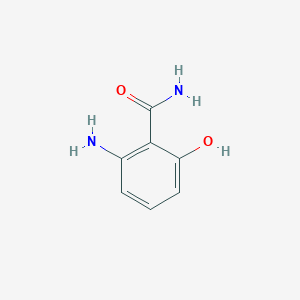

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)